molecular formula C11H11Br2NO B1454561 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one CAS No. 1343739-99-0

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Cat. No. B1454561
CAS RN: 1343739-99-0
M. Wt: 333.02 g/mol
InChI Key: QPKPUPBGJRZLBK-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, also known as 3-Bromo-1-PBP, is an organic compound that has been widely studied in recent years due to its potential applications in drug synthesis and therapeutic drug development. This compound has been extensively studied for its unique properties, such as its ability to act as a catalyst in organic synthesis, its high solubility in aqueous solutions, and its ability to bind to a variety of other molecules.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Radical Benzylic Bromination Reaction

The compound can undergo a radical benzylic bromination reaction . This reaction is used to synthesize 4-bromo-3-nitro-1-bromomethylbenzene in very high yields .

Protein Labeling

3-Bromo-1,2,4,5-tetrazine, a related compound, can undergo nucleophilic aromatic substitutions with differently substituted heteroatoms under mild conditions . Its excellent reactivity has been used to attain chemoselective protein labeling .

Synthesis of Bipyrazoles

Although not directly mentioned, similar brominated compounds have been used in the synthesis of bipyrazoles . These compounds were prepared in good yields and were utilized for biological screening .

Antibacterial and Antifungal Activities

Related compounds have been synthesized and evaluated for their antibacterial and antifungal activities . Although the specific activities of “3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one” are not mentioned, it is possible that it may have similar properties .

Other Potential Applications

The compound is available for purchase from chemical suppliers , suggesting that it may have other applications in scientific research. However, specific details about these potential applications are not readily available .

properties

IUPAC Name

3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKPUPBGJRZLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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